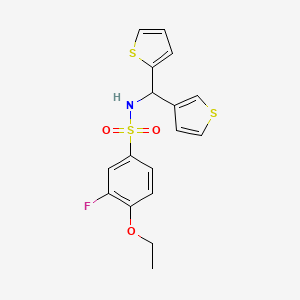

4-(Fluoromethylsulfonyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Heat-activated Persulfate Oxidation for Groundwater Remediation

Park et al. (2016) explored the oxidation of perfluorooctanoic acid (PFOA) using heat-activated persulfate, demonstrating potential for in-situ groundwater remediation. This study highlights the application of fluorinated compounds in environmental cleanup efforts, particularly for the oxidation and removal of persistent organic pollutants from groundwater. The process showed effective oxidation of PFOA, albeit with limitations for PFOS, suggesting the need for alternative or additional treatments for complete remediation Park et al., 2016.

Biochemical Applications: Enzyme Inhibition Studies

Barycki and Colman (1993) utilized a fluorosulfonyl compound, closely related to 4-(Fluoromethylsulfonyl)benzoic acid, to study the inhibition of the glutathione S-transferase enzyme. This work identifies critical amino acids involved in xenobiotic substrate binding and catalysis, providing insights into enzyme function and potential targets for drug development Barycki & Colman, 1993.

Polymer Chemistry and Optical Materials

Gao et al. (2014) discussed the synthesis of aromatic carboxylic acid-functionalized polysulfone, which was then used to prepare luminescent polymer-rare earth complexes. These complexes show promise in optical applications due to their strong fluorescence emissions, demonstrating the role of fluorinated compounds in the development of advanced materials Gao et al., 2014.

Fluorosulfonylation in Organic Synthesis

Yuan et al. (2015) reported a novel Pd-catalyzed intermolecular fluorosulfonylation of styrenes, showcasing the utility of fluorosulfonyl groups in the selective synthesis of β-fluoro sulfones. This method expands the toolkit for synthesizing fluorinated molecules, which are of significant interest in pharmaceuticals and agrochemicals due to their unique reactivity and properties Yuan et al., 2015.

Safety and Hazards

Mécanisme D'action

Mode of Action

Based on its structural similarity to benzoic acid, it may interact with similar targets and pathways .

Biochemical Pathways

Benzoic acid, a structurally similar compound, is known to have antimicrobial properties and is widely used as a food preservative . It is conjugated to glycine in the liver and excreted as hippuric acid .

Result of Action

Fluorinated compounds are often used in medicinal chemistry due to their ability to modulate the biological activity and physicochemical properties of drug molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets .

Propriétés

IUPAC Name |

4-(fluoromethylsulfonyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO4S/c9-5-14(12,13)7-3-1-6(2-4-7)8(10)11/h1-4H,5H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWOTYLGMTYPBHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)S(=O)(=O)CF |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-Ethylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B2879036.png)

![Methyl 3-(2-(4-chlorophenoxy)acetamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2879038.png)

![N-(2,4-difluorophenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2879040.png)

![Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2879041.png)

![1-(3,4-Dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2879043.png)

![2-[(5-Amino-1,3,4-thiadiazol-2-yl)amino]ethanol](/img/structure/B2879048.png)

![N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)cyclopropanecarboxamide](/img/structure/B2879050.png)

![1,4-dimethyl-N-(4-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2879052.png)